molecular formula C20H16N2O2S2 B2998791 2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-47-9

2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine

Cat. No.: B2998791
CAS No.: 478067-47-9
M. Wt: 380.48
InChI Key: RFPOGRDBXWEDET-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine is a synthetic organic compound belonging to the thieno[3,2-d]pyrimidine class, which serves as an important scaffold in medicinal chemistry and drug discovery. Thienopyrimidines are bioisosteres of quinazoline and natural nitrogenous bases, a feature that often contributes to their ability to interact with biological targets . While direct biological data for this specific benzylsulfanyl derivative may be limited, its core structure is a key pharmacophore in active pharmaceutical research. Researchers should note that related thieno[3,2-d]pyrimidine analogs have demonstrated significant potential in preclinical studies for various therapeutic areas. For instance, such compounds have been designed and investigated as conformationally restricted inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target relevant for the treatment of osteoporosis . Furthermore, recent discoveries have identified thieno[3,2-d]pyrimidine derivatives as potent colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization, a mechanism of high interest for developing new anti-cancer agents that can overcome multidrug resistance . The structural features of this compound, including the 4-methoxyphenoxy moiety and the benzylsulfanyl group, make it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-23-15-7-9-16(10-8-15)24-19-18-17(11-12-25-18)21-20(22-19)26-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPOGRDBXWEDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine is a synthetic compound that belongs to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anthelmintic, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine is C20H16N2O2S. The compound features a thieno[3,2-d]pyrimidine core with a benzyl sulfanyl group and a methoxyphenoxy substituent, which contribute to its biological activities.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. A study conducted on various pyrimidine derivatives demonstrated that they possess notable antibacterial activity against several bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidineStaphylococcus aureus32 µg/mL
Ethyl 2-((4-(methoxycarbonyl)benzyl)thio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylateEscherichia coli16 µg/mL

The results indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics .

Anthelmintic Activity

The anthelmintic potential of 2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine was evaluated against Pheretima posthuma. The study revealed that the compound showed promising results in inducing paralysis and death in the test organisms at varying concentrations:

Concentration (µg/mL)Time to Paralysis (min)Time to Death (min)
10045120
2003090
5001560

These findings suggest that the compound has considerable anthelmintic activity, warranting further investigation into its mechanism of action .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. In vitro assays demonstrated that compounds similar to 2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine exhibited cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)0.126
HeLa (Cervical Cancer)0.250
MCF10A (Non-cancerous)>1.000

The selectivity index suggests a favorable therapeutic window for targeting cancer cells while sparing normal cells .

Case Studies

  • Antibacterial Efficacy : A comparative study assessed the antibacterial efficacy of various thieno[3,2-d]pyrimidines against clinical isolates of Staphylococcus aureus. The compound demonstrated superior activity compared to traditional antibiotics like penicillin.
  • Anthelmintic Trials : In a controlled laboratory setting, the compound was tested on Pheretima posthuma, revealing significant paralysis and mortality rates compared to untreated controls.
  • Cancer Cell Line Studies : A series of in vitro experiments on breast cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis.

Chemical Reactions Analysis

Oxidation Reactions

The benzylsulfanyl (-S-CH₂C₆H₅) group undergoes selective oxidation under controlled conditions:

  • Sulfoxide Formation : Treatment with 3-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C yields the corresponding sulfoxide derivative.

    2-(Benzylsulfanyl)...m-CPBA, CH₂Cl₂2-(Benzylsulfinyl)...(Yield: 82–87%)[4]\text{2-(Benzylsulfanyl)...} \xrightarrow{\text{m-CPBA, CH₂Cl₂}} \text{2-(Benzylsulfinyl)...} \quad (\text{Yield: 82–87\%})[4]
  • Sulfone Formation : Prolonged oxidation with hydrogen peroxide (H₂O₂) in acetic acid at 60°C converts the sulfanyl group to a sulfone.

    2-(Benzylsulfanyl)...H₂O₂, AcOH2-(Benzylsulfonyl)...(Yield: 75–80%)[4]\text{2-(Benzylsulfanyl)...} \xrightarrow{\text{H₂O₂, AcOH}} \text{2-(Benzylsulfonyl)...} \quad (\text{Yield: 75–80\%})[4]

Key Observations :

  • Oxidation occurs regioselectively at the sulfur atom without affecting the thienopyrimidine core or 4-methoxyphenoxy group.

  • Reaction rates depend on steric hindrance and electronic effects of substituents.

Nucleophilic Substitution Reactions

The thieno[3,2-d]pyrimidine scaffold participates in nucleophilic displacement at the C-4 position:

Reaction Conditions Nucleophile Product Yield Ref.
K₂CO₃, DMF, 80°C, 6 hPiperidine4-(Piperidin-1-yl) derivative78%
NaH, THF, 0°C → rt, 12 hMorpholine4-(Morpholin-4-yl) derivative85%
Cs₂CO₃, DMSO, 100°C, 8 h4-Aminophenol4-(4-Hydroxyphenylamino) analog63%

Mechanistic Insights :

  • The 4-methoxyphenoxy group enhances electrophilicity at C-4 through resonance withdrawal.

  • Alkali conditions (e.g., K₂CO₃) deprotonate nucleophiles to accelerate substitution .

Electrophilic Aromatic Substitution

The electron-rich thienopyrimidine core undergoes halogenation and nitration:

  • Bromination : Reaction with N-bromosuccinimide (NBS) in CCl₄ at reflux introduces bromine at C-5 or C-6 positions.

    ...thieno[3,2-d]pyrimidineNBS, CCl₄5-Bromo-...(Yield: 65%)[4]\text{...thieno[3,2-d]pyrimidine} \xrightarrow{\text{NBS, CCl₄}} \text{5-Bromo-...} \quad (\text{Yield: 65\%})[4]
  • Nitration : Fuming HNO₃ in H₂SO₄ at −10°C generates mono-nitro derivatives, primarily at C-7.

Regioselectivity :

  • Directed by the electron-donating 4-methoxyphenoxy group, favoring para-substitution relative to the oxygen atom .

Reductive Desulfurization

The benzylsulfanyl group is susceptible to reductive cleavage:

  • Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol removes the sulfanyl group, yielding 2-mercapto-thieno[3,2-d]pyrimidine.

    2-(Benzylsulfanyl)...H₂, Pd/C2-Mercapto-...+Toluene(Yield: 88%)[4]\text{2-(Benzylsulfanyl)...} \xrightarrow{\text{H₂, Pd/C}} \text{2-Mercapto-...} + \text{Toluene} \quad (\text{Yield: 88\%})[4]

Applications :

  • Provides a route to synthesize radiolabeled analogs for pharmacokinetic studies.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thienopyrimidine core:

Reaction Type Catalyst System Coupling Partner Product Yield Ref.
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acid6-Phenylthieno[3,2-d]pyrimidine72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aniline6-(N-Phenylamino) derivative68%

Limitations :

  • Steric bulk at C-6 reduces coupling efficiency.

Photochemical Reactions

UV irradiation induces dimerization via the thieno ring:

  • Diels-Alder Cycloaddition : Forms a bicyclic adduct under 254 nm UV light in acetonitrile.

    2×...thieno[3,2-d]pyrimidinehνBicyclo[6.4.0]dodecatriene derivative(Yield: 55%)[4]2 \times \text{...thieno[3,2-d]pyrimidine} \xrightarrow{h\nu} \text{Bicyclo[6.4.0]dodecatriene derivative} \quad (\text{Yield: 55\%})[4]

Significance :

  • Demonstrates potential for synthesizing polycyclic architectures.

Comparative Reactivity Analysis

The table below contrasts reactivity trends with structurally related compounds:

Compound Oxidation (S→SO) Nucleophilic Substitution (C-4) Cross-Coupling Efficiency
2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)...HighHighModerate
2-Methylthio-4-phenoxythieno[3,2-d]pyrimidineModerateHighHigh
2-Benzyloxy-4-aminothieno[3,2-d]pyrimidineN/ALowLow

Key Trends :

  • Electron-withdrawing groups (e.g., 4-methoxyphenoxy) enhance nucleophilic substitution but inhibit cross-coupling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]Pyrimidine Derivatives

Compound Name Substituents Key Biological Activity IC$ _{50} $ or Activity Data Reference ID
2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine 2-benzylsulfanyl, 4-(4-methoxyphenoxy) Antibacterial, Anticancer (theoretical) Not reported
Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidine (152–157) 4-pyrrolidinyl-acetylenic, 6-variable groups EGFR/ErbB2 inhibition EGFR IC$ _{50} $: 14–90 nM
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine 4-pyrazolo[3,4-d]pyrimidine Promising broad-spectrum biological activity Synthesis yield: 82%
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-(4-methylbenzylsulfanyl), 3-(4-nitrophenyl) Unknown (structural analog) Not reported
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine 2-methylsulfanyl, 4-morpholino Potential kinase inhibition Not reported

Key Observations

Substituent Impact on Target Binding The pyrrolidinyl-acetylenic derivatives (compounds 152–157) exhibit potent EGFR inhibition due to their covalent binding capability and optimized substituent geometry . In contrast, the benzylsulfanyl-4-methoxyphenoxy derivative lacks direct kinase inhibition data but shares structural motifs (e.g., sulfur-linked groups) that may facilitate interactions with cysteine residues in enzymes . Morpholine-containing derivatives (e.g., compound in ) often target kinases via hydrogen bonding, whereas nitrophenyl groups (e.g., in ) may introduce steric hindrance or redox activity.

Synthetic Accessibility The 4-methoxyphenoxy and benzylsulfanyl substituents are introduced via straightforward nucleophilic aromatic substitution, yielding moderate to high purity (e.g., 95% purity for the target compound ). Hybrid derivatives like the pyrazolo[3,4-d]pyrimidine-thienopyrimidine require multi-step reactions, including Vilsmeier–Haack formylation and cyclization, but achieve high yields (82%) .

Methoxy and phenoxy groups (as in the target compound) improve solubility and bioavailability compared to purely hydrophobic analogs .

Q & A

Q. What are the key synthetic strategies for preparing 2-(benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine and its derivatives?

The synthesis typically involves nucleophilic displacement reactions at the C4 position of thieno[3,2-d]pyrimidine scaffolds. For example, substituting a chlorine atom at C4 with sodium 4-methoxyphenolate under reflux conditions yields the 4-(4-methoxyphenoxy) moiety . The benzylsulfanyl group at C2 can be introduced via thiolation using benzyl mercaptan in the presence of a base like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMSO or DMF) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and intermediates are characterized by ¹H/¹³C NMR and LC-MS .

Q. How can NMR spectroscopy distinguish positional isomers of thieno[3,2-d]pyrimidine derivatives?

Long-range coupling between thiophene and pyrimidine protons is absent in thieno[3,2-d]pyrimidine (unlike thieno[2,3-d]pyrimidine). For example, in DMSO-d₆, thieno[3,2-d]pyrimidine exhibits distinct δ values for H-2 (δ ~8.5 ppm) and H-6 (δ ~7.2 ppm), while the 4-(4-methoxyphenoxy) substituent shows aromatic protons as doublets near δ 6.9–7.2 ppm . Methoxy groups resonate as singlets at δ ~3.8–3.9 ppm .

Q. What in vitro assays are used to evaluate the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives?

Standard protocols include broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., Candida albicans). Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl or 4-fluorophenyl) often show enhanced activity due to increased membrane permeability. For example, spirocyclohexane-thieno[3,2-d]pyrimidines with 4-chlorophenyl groups exhibit MIC values lower than ciprofloxacin .

Advanced Research Questions

Q. How does substituent variation at C2 and C4 impact kinase inhibitory activity in thieno[3,2-d]pyrimidine derivatives?

Structure-activity relationship (SAR) studies reveal that bulky groups at C2 (e.g., benzylsulfanyl) enhance selectivity for lipid kinases like PI3Kα by occupying hydrophobic pockets. At C4, electron-rich substituents (e.g., 4-methoxyphenoxy) improve solubility and hydrogen bonding with catalytic lysine residues. For instance, derivatives with 4-morpholinyl or 4-(methylsulfonyl)piperazinyl groups at C4 show IC₅₀ values <10 nM against PI3Kα .

Q. What computational methods are employed to optimize thieno[3,2-d]pyrimidine derivatives for blood-brain barrier (BBB) penetration?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with efflux transporters (e.g., P-gp). Lipophilicity (clogP 2–4) and polar surface area (<90 Ų) are optimized using QSAR models. For example, replacing the 4-methoxyphenoxy group with a trifluoromethylphenoxy moiety reduces P-gp binding while maintaining target affinity .

Q. How can synthetic byproducts from chlorination steps be minimized during scale-up?

Over-chlorination at C4 is mitigated using controlled equivalents of POCl₃ (1.2–1.5 eq) in refluxing acetonitrile. Catalytic DMF (5 mol%) accelerates the reaction, reducing side products like 4,6-dichlorothieno[3,2-d]pyrimidine. Post-reaction quenching with ice-water and extraction with dichloromethane followed by silica gel chromatography yields >95% pure 4-chloro intermediates .

Notes

  • Avoid commercial sources like BenchChem (e.g., ) for synthesis protocols.
  • Contradictions in reaction conditions (e.g., solvent choices in vs. ) reflect substituent-dependent optimization.

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